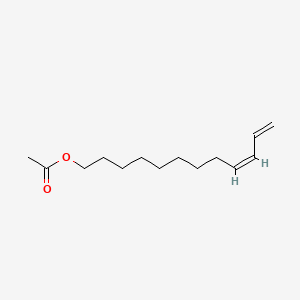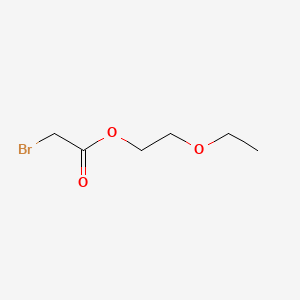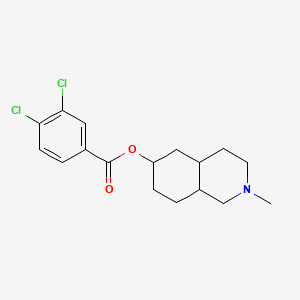
4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is a synthetic compound belonging to the class of cathinones. It is structurally characterized by the presence of a fluorine atom at the para position of the phenyl ring and an isopropylamino group attached to the butyrophenone backbone. This compound is primarily used as an analytical reference material in forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with isopropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is subsequently acylated with butyryl chloride to form the final product, 4’-Fluoro-4-(isopropyl)aminobutyrophenone.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Major products include 4’-fluoro-4-(isopropyl)aminobutyrophenone carboxylic acid.
Reduction: Major products include 4’-fluoro-4-(isopropyl)aminobutyrophenol.
Substitution: Major products depend on the nucleophile used, such as 4’-methoxy-4-(isopropyl)aminobutyrophenone.
Scientific Research Applications
4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is used in various scientific research applications, including:
Forensic Chemistry: It serves as an analytical reference standard for the identification and quantification of cathinone derivatives in forensic samples.
Toxicology: The compound is used in toxicological studies to understand its biochemical and physiological effects.
Pharmacology: Research on its pharmacological properties helps in understanding the mechanism of action of similar compounds.
Mass Spectrometry: It is used as a standard in mass spectrometry for the analysis of complex mixtures.
Mechanism of Action
The exact mechanism of action of 4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is not well understood. it is believed to act on the central nervous system by inhibiting the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-α-pyrrolidinopropiophenone (4’-fluoro-α-PPP): Similar in structure but contains a pyrrolidine ring instead of an isopropylamino group.
4-Fluoro-α-pyrrolidinoisohexanophenone (4’-fluoro-α-PiHP): Contains a pyrrolidine ring and a longer alkyl chain.
4-Fluoroaniline: A simpler compound with a fluorine atom on the phenyl ring and an amino group.
Uniqueness
4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is unique due to its specific structural features, including the isopropylamino group and the fluorine atom on the phenyl ring. These features contribute to its distinct pharmacological and chemical properties, making it valuable for research and forensic applications .
Properties
CAS No. |
59921-72-1 |
|---|---|
Molecular Formula |
C13H19ClFNO |
Molecular Weight |
259.75 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)-4-oxobutyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C13H18FNO.ClH/c1-10(2)15-9-3-4-13(16)11-5-7-12(14)8-6-11;/h5-8,10,15H,3-4,9H2,1-2H3;1H |
InChI Key |
QAMZKFCELBFJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH2+]CCCC(=O)C1=CC=C(C=C1)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene](/img/structure/B13760881.png)

![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)
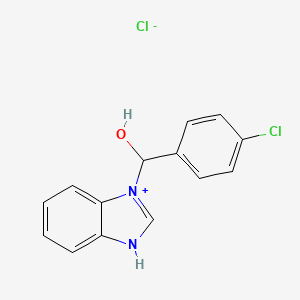

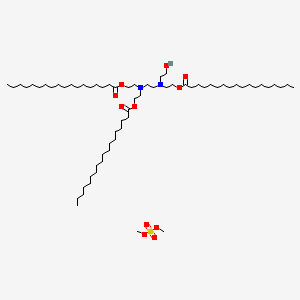
![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
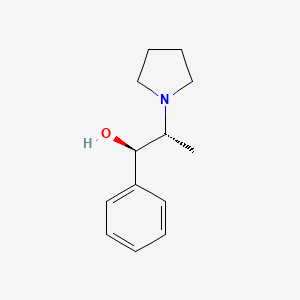
![Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-](/img/structure/B13760931.png)
